(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
CAS No.: 1706317-07-8
Cat. No.: VC4609789
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706317-07-8 |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.45 |
| IUPAC Name | [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H20N4O3S/c24-19(14-10-15(25-21-14)16-4-2-8-27-16)23-7-1-3-12(11-23)9-17-20-18(22-26-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2 |
| Standard InChI Key | XEKNCHDHZHOYTC-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)CC4=NC(=NO4)C5CC5 |
Introduction
Nomenclature and Structural Characterization
Systematic IUPAC Name
The IUPAC name for this compound is derived from its constituent functional groups and connectivity. The core structure consists of a piperidine ring substituted at the 1-position with a methanone group linked to a 5-(thiophen-2-yl)isoxazol-3-yl moiety. At the 3-position of the piperidine, a methyl group bridges to a 3-cyclopropyl-1,2,4-oxadiazol-5-yl ring. This naming convention aligns with analogous oxadiazole-piperidine derivatives documented in PubChem entries .
Table 1: Comparative Molecular Data for Structural Analogs
Synthesis and Reactivity
Synthetic Pathways
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, the patent US7419991B2 describes the preparation of 3-[5-(2-fluoro-phenyl)- oxadiazol-3-yl]-benzoic acid via condensation of nitrile oxides with carboxylic acids. Applied to the target compound, a similar strategy would involve:
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Formation of the oxadiazole ring: Reaction of a cyclopropanecarbonyl chloride with an amidoxime precursor.
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Piperidine functionalization: Alkylation of piperidine at the 3-position using a methylene bridge.
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Coupling with the isoxazole-thiophene moiety: Acylation via Friedel-Crafts or nucleophilic substitution .
Stability and Reactivity
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected absorption bands include:
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NMR Spectroscopy:
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2–3.8 based on analogs , indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is likely limited (<10 µg/mL) due to the hydrophobic cyclopropyl and thiophene groups.
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